molecular formula C25H24N2O4S2 B12020410 Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 351516-48-8

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12020410
CAS No.: 351516-48-8
M. Wt: 480.6 g/mol
InChI Key: NPCNOTSOLVEFNN-XSFVSMFZSA-N
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Description

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as methoxybenzylidene, methylthio phenyl, and ethyl carboxylate groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of thiosemicarbazide with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often involve the use of dry ethanol as a solvent and sulfuric acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylthio group, in particular, may enhance its biological activity compared to similar compounds.

Biological Activity

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, also known by its CAS number 351516-48-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Basic Information

PropertyValue
Molecular Formula C25H24N2O4S2
Molecular Weight 480.6 g/mol
CAS Number 351516-48-8

The compound features a complex structure that includes a thiazolo-pyrimidine core, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study published in the ACS Omega journal reported that derivatives of this compound were tested against several human cancer cell lines including:

  • Human colorectal carcinoma (HCT-116)
  • Human breast adenocarcinoma (MCF-7)
  • Human liver carcinoma (HepG2)
  • Human lung carcinoma (A549)

The results showed promising cytotoxic effects with IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound induced apoptosis in HepG2 cells, with significant increases in early and late apoptotic cells compared to controls.
  • Cell Cycle Arrest : The compound caused an accumulation of cells in the Pre-G1 phase and a reduction in the G2/M phase, indicating a disruption in normal cell cycle progression.
  • Enzymatic Activity : The compound was found to activate caspase-3 significantly, which is a critical enzyme in the apoptosis pathway. The activation levels were reported to be 7-fold higher than control groups .

Study 1: Cytotoxicity Evaluation

In a comparative study involving various synthesized compounds similar to this compound, researchers evaluated their cytotoxicity using the MTT assay. The results indicated that this specific compound exhibited superior activity against HepG2 cells with an IC50 value of approximately 6.1 μM .

Study 2: Enzymatic Assays

Further investigations into the enzymatic interactions revealed that the compound effectively inhibited CDK-2 activity through molecular docking studies. This suggests a potential role as a CDK inhibitor, which is crucial for cancer cell proliferation .

Properties

CAS No.

351516-48-8

Molecular Formula

C25H24N2O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O4S2/c1-5-31-24(29)21-15(2)26-25-27(22(21)17-8-12-19(32-4)13-9-17)23(28)20(33-25)14-16-6-10-18(30-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+

InChI Key

NPCNOTSOLVEFNN-XSFVSMFZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C

Origin of Product

United States

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